2,4-Dibromo-5-nitropyridine
Overview
Description
2,4-Dibromo-5-nitropyridine is a tri-substituted pyridine derivative . It is used in the preparation of AKT kinase inhibitors and antihypertensive agents .
Synthesis Analysis
The synthesis of this compound involves several steps . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
The molecular formula of this compound is C5H2Br2N2O2 . Its molecular weight is 281.89 . The InChI Code is 1S/C5H2Br2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H .Chemical Reactions Analysis
This compound can undergo several reactions. For instance, substituted 5-nitro-2-ethynylpyridines were synthesized by the Sonogashira reaction of 2-bromo-5-5-nitropyridine with terminal acetylenes .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Asymmetric Disulfide Formation
2,4-Dibromo-5-nitropyridine derivatives, such as 2,2′-dithiobis(5-nitropyridine), have been used in the activation of thiol functions of cysteine in peptides. This facilitates asymmetric disulfide bond formation, which is crucial in the preparation of peptides like cytochrome model heterodimeric 62-mer peptides (Rabanal, DeGrado, & Dutton, 1996).
Electrochemical Reduction Studies
The electrochemical reduction of 4-nitropyridine, a compound closely related to this compound, has been extensively studied. These studies help understand the reduction process of nitro compounds in various pH conditions, which is significant in chemical synthesis and analysis (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).
Vibrational Spectral Studies
The conformational stability and vibrational properties of nitropyridine derivatives, including 2-hydroxy-4-methyl-5-nitropyridine, have been explored using techniques like infrared absorption and Raman spectroscopy. These studies aid in understanding the molecular stability and reactivity of such compounds (Balachandran, Lakshmi, & Janaki, 2012).
Synthesis of Conjugated Pyridine and Bipyridine
This compound derivatives are used in the synthesis of conjugated pyridine and bipyridine compounds. These are important in coordination chemistry and materials science, demonstrating the versatility of this compound in synthesizing complex structures (Garcia-Lago et al., 2008).
Crystal Engineering and Nonlinear Optics
The design of noncentrosymmetric structures, including those using 2-amino-5-nitropyridine, a close derivative of this compound, has applications in the field of crystal engineering and nonlinear optics. These structures are essential for developing new materials with unique optical properties (Fur et al., 1996).
Quantum Mechanical and Spectroscopic Studies
Quantum mechanical and spectroscopic studies of compounds like 2-amino-5-nitropyridine provide insights into their electronic and vibrational characteristics. Such studies are crucial for understanding the potential applications of these compounds in fields like materials science and pharmacology (Abraham, Prasana, & Muthu, 2017).
Safety and Hazards
2,4-Dibromo-5-nitropyridine is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
IUPAC Name |
2,4-dibromo-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZGFCFQBVRQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582728 | |
Record name | 2,4-Dibromo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4487-57-4 | |
Record name | 2,4-Dibromo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dibromo-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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